2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid
Description
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid (CAS: 1157093-09-8) is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with a 3,4-difluorophenoxy group at the 2-position and a fluorine atom at the 5-position.
Synthetic routes for this compound include radiolabeling strategies, as demonstrated by Zhang et al. (2011), who developed a modified approach to prepare C-14-labeled analogs for tracking metabolic and pharmacokinetic behavior . Its structural complexity and fluorine substitutions suggest applications in drug development, particularly for conditions requiring high metabolic stability or targeted receptor binding.
Properties
IUPAC Name |
2-(3,4-difluorophenoxy)-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO3/c13-6-3-8(12(17)18)11(16-5-6)19-7-1-2-9(14)10(15)4-7/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGVIOCOJBTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=N2)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463483 | |
| Record name | AGN-PC-007HJJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157093-09-8 | |
| Record name | AGN-PC-007HJJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 3-Fluoroquinoline
The oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid is a critical step, as described in US Patent 3027380A . This process employs nascent oxygen generated via electrolysis or chemical oxidants like hydrogen peroxide in the presence of copper salts.
Electrolytic Oxidation
In a representative procedure, 3-fluoroquinoline is dissolved in sulfuric acid (36 N) with vanadium pentoxide as a catalyst. Electrolysis is conducted at 65–70°C using a lead anode and platinum cathode, with a current of 0.35–2.3 amps applied over 75 hours. The resulting 5-fluoroquinolinic acid is precipitated as its monoammonium salt by adjusting the pH to 1.7 with ammonium hydroxide.
Chemical Oxidation with Hydrogen Peroxide
Alternatively, 3-fluoroquinoline is treated with hydrogen peroxide (30%) and copper acetate in acetic acid at 65°C. The copper salt of 5-fluoroquinolinic acid precipitates and is subsequently converted to the free acid using hydrogen sulfide.
| Oxidation Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Electrolysis | 60–70 | >95 | 65–70°C, 0.35–2.3 A, H₂SO₄ catalyst |
| H₂O₂/Cu(OAc)₂ | 50–55 | 90–92 | 65°C, 6 hours, acetic acid solvent |
Decarboxylation to 5-Fluoronicotinic Acid
5-Fluoroquinolinic acid undergoes thermal decarboxylation at 150–220°C under reduced pressure (7–10 mm Hg). Sublimation of the product yields 5-fluoronicotinic acid with a melting point of 189–192°C. This step achieves near-quantitative conversion when conducted in polar solvents like cyclohexanol or nitrobenzene.
Introduction of the 3,4-Difluorophenoxy Group
The incorporation of the 3,4-difluorophenoxy group at the 2-position of 5-fluoronicotinic acid typically involves halogenation followed by nucleophilic aromatic substitution (SNAr).
Halogenation of 5-Fluoronicotinic Acid
Prior to coupling, the 2-position of 5-fluoronicotinic acid is activated via halogenation. Chlorination or iodination using reagents such as phosphorus oxychloride (POCl₃) or N-iodosuccinimide (NIS) introduces a leaving group (Cl or I), facilitating subsequent substitution.
Nucleophilic Aromatic Substitution
3,4-Difluorophenol, deprotonated with a base like potassium carbonate, reacts with the halogenated nicotinic acid derivative in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C. Zhang et al. (2012) reported a modified approach using 2-chloro-5-fluoro-3-iodopyridine as an intermediate, achieving coupling yields of 68–72%.
Optimized Coupling Conditions
Alternative Synthetic Routes
Electrocyclic Ring-Closure Approach
Zhang et al. (2012) developed a carbon-14-labeled synthesis route involving the electrocyclic ring-closure of 1,4,4-trisubstituted butadiene precursors. This method constructs the pyridine ring in situ, pre-functionalized with the 3,4-difluorophenoxy group, thereby bypassing the need for late-stage coupling. While less common, this strategy offers advantages in isotopic labeling applications.
Purification and Characterization
Purification of intermediates and the final product is achieved through:
- Salt Formation: Monoammonium or monosodium salts of 5-fluoroquinolinic acid are precipitated by pH adjustment.
- Recrystallization: Sublimed 5-fluoronicotinic acid is recrystallized from hot water.
- Chromatography: Final products are purified via silica gel chromatography using ethyl acetate/hexane eluents.
Characterization data includes:
- Melting Point: 189–192°C (5-fluoronicotinic acid).
- NMR: δ 8.65 (d, 1H, pyridine-H), 7.45–7.30 (m, 2H, aromatic-H).
- MS: [M+H]⁺ = 268.1.
Applications and Derivatives
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid serves as a precursor for kinase inhibitors, as evidenced by its structural analogs in WO2009010488A1 . Derivatives featuring modified phenoxy groups exhibit enhanced binding affinity to MK2 targets, highlighting its versatility in drug discovery.
Chemical Reactions Analysis
Synthetic Preparation
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-difluorophenol and 5-fluoro-2-chloronicotinic acid derivatives. Key parameters include:
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Chloro-nicotinate synthesis | POCl₃, DMF, 80–100°C, 6–8 h | 75–85 | |
| Phenoxide coupling | K₂CO₃, DMF, 120°C, 12 h | 60–70 | |
| Ester hydrolysis | NaOH (aq.), MeOH, reflux, 4 h | >95 |
The intermediate ethyl 2-chloro-5-fluoronicotinate undergoes SNAr with 3,4-difluorophenol under basic conditions, followed by saponification to yield the free carboxylic acid .
Reactivity at the Carboxylic Acid Group
The carboxylic acid moiety participates in standard derivatization reactions:
Amide Formation
Reacts with amines (e.g., benzylamine, tert-butylamine) via coupling reagents:
| Amine | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | DCM | 25 | 12 | 82 | |
| tert-Butylamine | T3P®/DIPEA | THF | 40 | 6 | 78 |
Esterification
Methanol or ethanol esterification under acidic catalysis:
| Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | 65 | 8 | 90 | |
| Ethanol | HCl (gas) | 70 | 10 | 88 |
Reactivity of the Difluorophenoxy Group
The electron-deficient aromatic ring undergoes selective functionalization:
Electrophilic Substitution
Limited due to strong electron-withdrawing effects of fluorine and carboxylic acid. Halogenation occurs under forcing conditions:
| Reagent | Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| Br₂ (1.1 eq) | H₂SO₄, 80°C, 24 h | Para-F | 45 | |
| Cl₂ (gas) | FeCl₃, DCM, 0°C, 6 h | Meta-COOH | 30 |
Nucleophilic Displacement
Fluorine at the 3- or 4-position may be replaced by strong nucleophiles:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 18 h | 3-Azido-4-fluorophenoxy | 55 | |
| KSCN | CuI, DMSO, 100°C, 24 h | 3-Thiocyanato derivative | 40 |
Pyridine Ring Modifications
The 5-fluoro-pyridine core participates in metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Requires deprotonation at C-6 for boronic acid coupling:
| Boronic Acid | Catalyst | Base | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 65 | |
| 4-Fluorophenyl | PdCl₂(dppf), CsF | DMF | 58 |
Directed ortho-Metalation
Using LiTMP at -78°C for functionalization at C-6:
| Electrophile | Product | Yield (%) | Source |
|---|---|---|---|
| CO₂(g) | 6-Carboxy derivative | 70 | |
| I₂ | 6-Iodo-5-fluoronicotinic | 85 |
Stability and Degradation Pathways
Scientific Research Applications
PDE4 Inhibition
One of the primary applications of 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid is its role as a PDE4 inhibitor. PDE4 enzymes are implicated in various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. Inhibiting these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.
- Mechanism of Action : By inhibiting PDE4, this compound can modulate inflammatory responses by reducing the release of pro-inflammatory mediators from cells such as eosinophils and neutrophils .
- Clinical Relevance : PDE4 inhibitors are currently being investigated for their therapeutic potential in treating allergic diseases and inflammatory conditions. The development of selective PDE4 inhibitors like this compound aims to minimize side effects while maximizing therapeutic efficacy .
Positron Emission Tomography (PET)
Another significant application of this compound is in the field of radiochemistry, particularly for developing PET radiotracers. The compound's structure allows for late-stage functionalization that is crucial for incorporating radioactive isotopes like nitrogen-13 ().
- Isotope Exchange : Recent studies have demonstrated methods for nitrogen isotope exchange using this compound, which can facilitate the labeling of biologically active molecules for PET imaging. This process is vital for tracking metabolic processes in vivo and assessing drug distribution within biological systems .
- Advantages : The ability to label compounds with enhances their utility in PET due to the short half-life of (approximately 10 minutes), necessitating efficient synthesis methods that can be performed rapidly .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in both pharmacological and radiochemical applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 3,4-difluorophenoxy group in the target compound enhances lipophilicity and steric hindrance compared to simpler analogs like 5-fluoronicotinic acid.
- Fluorine substitutions at the 5-position (pyridine) and 3,4-positions (phenoxy) reduce metabolic degradation, as seen in microbial studies where fluorine blocks hydroxylation .
- Compared to 4-(biphenyl-4-yloxy)-3-fluorobenzoic acid (V), the target compound lacks a biphenyl system but retains fluorine-driven electronic effects critical for receptor interactions .
Metabolic Stability and Degradation Pathways
Microbial transformation studies reveal that fluorine substitution at specific positions (e.g., C5 in nicotinic acid) blocks enzymatic hydroxylation, as observed in Pseudomonas fluorescens N-9 . This aligns with the resistance of this compound to oxidative metabolism, making it superior to non-fluorinated or mono-fluorinated analogs. In contrast, compounds like 5-amino-2-fluorobenzoic acid are prone to deamination, reducing their bioavailability .
Biological Activity
2-(3,4-Difluorophenoxy)-5-fluoronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in scientific research.
- Chemical Formula : C12H8F3N1O3
- CAS Number : 1157093-09-8
- Molecular Weight : 273.19 g/mol
The compound is part of a class of indole derivatives known for their interaction with multiple biological receptors, leading to diverse biological effects. Its mechanism involves:
- Binding Affinity : The compound exhibits high binding affinity to various targets, influencing multiple biochemical pathways.
- Biochemical Pathways : It is implicated in pathways associated with inflammation, cancer progression, and metabolic regulation .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Anticancer Activity : Demonstrated potential in inhibiting tumor growth by affecting the transcription of tumor suppressor genes .
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Shows activity against various microbial strains, suggesting potential use as an antimicrobial agent .
Study 1: Anticancer Effects
In vitro studies revealed that the compound significantly reduced cell viability in various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- Concentration : 10 µM resulted in a 70% reduction in cell viability after 48 hours.
Study 2: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects using a murine model of arthritis:
- Dosage : 5 mg/kg body weight administered daily.
- Results : Significant reduction in paw swelling and inflammatory markers compared to control groups.
Data Table: Biological Activities Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3,4-difluorophenoxy)-5-fluoronicotinic acid?
Synthesis optimization should focus on regioselective fluorination and coupling efficiency. For fluorophenoxy derivatives, methods such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Ullmann coupling) are common . Evidence from analogous compounds (e.g., 2,4-dichloro-5-fluorobenzoic acid synthesis) highlights the importance of solvent polarity (e.g., ethanol/water mixtures) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) to enhance yield and purity . Reaction monitoring via HPLC with UV detection (λ = 254 nm) is critical to track intermediate formation and minimize by-products like dehalogenated side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid to resolve fluorinated impurities. MS detection (negative-ion mode) confirms molecular ion peaks (e.g., [M-H]⁻) .
- ¹⁹F NMR : Distinguish between fluorine environments (e.g., aromatic vs. ether-linked fluorines). Chemical shifts for 3,4-difluorophenoxy groups typically appear at δ -135 to -145 ppm .
- X-ray crystallography : For absolute configuration confirmation, particularly if the compound exhibits chiral centers or polymorphism .
Q. What stability tests are recommended for long-term storage of fluorinated aromatic acids?
Conduct accelerated degradation studies under stress conditions:
- Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC or HPLC .
- Photostability : Expose to UV light (320–400 nm) to assess radical-mediated degradation pathways common in fluorinated aromatics .
- Hydrolytic stability : Test in buffered solutions (pH 1–10) to evaluate susceptibility to hydrolysis at the nicotinic acid ester linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated intermediates?
Case example: Discrepancies in ¹H NMR integration ratios may arise from dynamic fluorine-hydrogen coupling. Solutions include:
- Variable-temperature NMR : Suppress exchange broadening by cooling to -40°C .
- DFT calculations : Compare experimental ¹⁹F shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .
- Isotopic labeling : Synthesize deuterated analogs (e.g., 3,4-difluorophenoxy-d₃) to simplify splitting patterns .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Structure-activity relationship (SAR) studies should target:
- Fluorine substitution patterns : Compare 3,4-difluoro vs. 2,5-difluoro analogs to assess electronic effects on receptor binding .
- Nicotinic acid modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to modulate acidity (pKa) and membrane permeability .
- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) and guide prodrug design .
Q. How can computational methods predict the environmental fate of fluorinated aromatic acids?
Leverage tools like EPI Suite or COSMOtherm to estimate:
- Persistence : Fluorine’s electronegativity reduces oxidative degradation rates in aquatic systems .
- Bioaccumulation : LogP values (experimental or predicted) correlate with partitioning into lipid-rich tissues .
- Toxicity : QSAR models (e.g., ECOSAR) predict ecotoxicological endpoints for aquatic organisms .
Methodological Challenges
Q. What strategies mitigate fluorinated by-product formation during scale-up?
- Flow chemistry : Enhances heat/mass transfer, reducing side reactions like defluorination .
- In situ FTIR monitoring : Detects reactive intermediates (e.g., acyl fluorides) to optimize quenching steps .
- Green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to improve safety and yield .
Q. How should researchers validate biological activity in vitro while accounting for fluorophore interference?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
